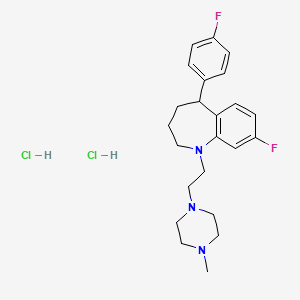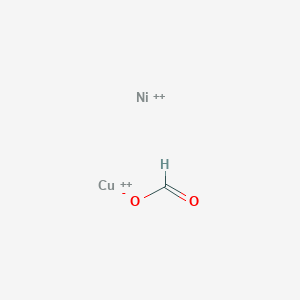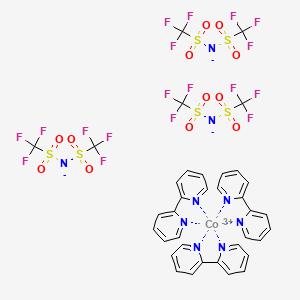![molecular formula C12H15F3N2O3S B15347399 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate CAS No. 866615-52-3](/img/structure/B15347399.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a methanesulfonate group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-(trifluoromethyl)pyridine-2-carboxylic acid as the starting material.
Conversion to Piperidine Derivative: The carboxylic acid group is first converted to an amine group through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).
Formation of Methanesulfonate: The resulting piperidine derivative is then reacted with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine to form the methanesulfonate ester.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or alcohols.
Reduction Products: Amines or alcohols.
Substitution Products: Amides, esters, or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: Utilized in the production of materials with specific electronic and physical properties.
Wirkmechanismus
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound, while the piperidine and methanesulfonate groups contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylated Piperidines: Compounds with similar structures but different substituents on the piperidine ring.
Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.
Uniqueness:
The presence of the trifluoromethyl group provides unique electronic and steric properties compared to other similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific research fields, offering opportunities for innovation in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
866615-52-3 |
|---|---|
Molekularformel |
C12H15F3N2O3S |
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C12H15F3N2O3S/c1-21(18,19)20-10-4-6-17(7-5-10)11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3 |
InChI-Schlüssel |
VWKWUVNIXWBEAA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, pentapotassium salt](/img/structure/B15347336.png)




![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)

![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)




